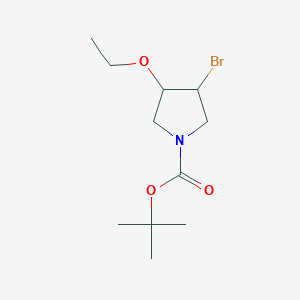

tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate

Description

tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a bromine atom at the 3-position, and an ethoxy group at the 4-position. The Boc group enhances steric protection and stability, making the compound suitable for use in multi-step synthetic pathways, particularly in pharmaceutical intermediates. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitution reactions, while the ethoxy substituent contributes to the compound’s electronic and steric profile, influencing its reactivity and solubility.

Properties

Molecular Formula |

C11H20BrNO3 |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

JSGWXTQELPFQMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CN(CC1Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.

Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products:

Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

Oxidation Products: Oxo derivatives of the pyrrolidine ring.

Reduction Products: Hydrogenated pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Protein Binding: Investigated for its ability to bind to specific proteins and modulate their activity.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.

Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural Differences :

- The 4-position substituent is an oxo (ketone) group instead of ethoxy.

Reactivity : - The ketone group increases electrophilicity at the 4-position, facilitating nucleophilic additions or reductions. In contrast, the ethoxy group in the target compound is less reactive but may stabilize the ring via electron-donating effects.

Physical Properties : - Higher density (1.485 g/cm³ vs. ~1.3–1.4 g/cm³ estimated for ethoxy analog) due to the polar ketone group.

Applications : - Used in synthesizing spiro-pyrrolidine-oxindoles (e.g., in ), where the ketone is critical for downstream oxidation or cyclization steps .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Structural Differences :

- A pyridine ring is attached via an ether linkage at the 3-position, with a methoxy group on the pyridine.

Reactivity : - The methoxy group on pyridine directs electrophilic substitutions. Applications:

- Likely used in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine on pyridine .

tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate (CAS: 1305712-89-3)

Structural Differences :

- Amino and cyano groups replace bromine and ethoxy at positions 3 and 4. Reactivity:

- The amino group enables condensation or acylation reactions, while the cyano group can undergo reduction to amines or hydrolysis to carboxylic acids. Applications:

- Serves as a precursor for bioactive molecules, leveraging the versatility of the cyano group .

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4)

Structural Differences :

- Difluoro and hydroxymethyl groups at the 3- and 4-positions.

Reactivity : - Fluorine atoms enhance metabolic stability and electronegativity, while the hydroxymethyl group allows for further functionalization (e.g., oxidation to aldehydes).

Applications : - Potential use in fluorinated drug candidates, where fluorine improves pharmacokinetic properties .

Data Table: Key Properties of Compared Compounds

Biological Activity

Tert-Butyl 3-bromo-4-ethoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 276.17 g/mol. The structural representation includes a pyrrolidine ring substituted with a bromine atom and an ethoxy group, which contributes to its reactivity and biological interactions.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied for its efficacy against various viral strains, particularly those resistant to conventional therapies.

Table 1: Antiviral Activity Against Different Viruses

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 5.2 | Inhibition of viral entry |

| HIV | 3.8 | Disruption of reverse transcriptase |

| Hepatitis C | 7.5 | Interference with viral replication |

Data derived from in vitro studies .

The compound's mechanism involves several pathways:

- Inhibition of Viral Entry : By modifying the virus's surface proteins, it prevents attachment to host cells.

- Disruption of Viral Replication : It interferes with the viral RNA synthesis process, thereby reducing viral load.

- Reverse Transcriptase Inhibition : Particularly effective against retroviruses like HIV, it inhibits the enzyme required for converting viral RNA into DNA.

Study 1: Efficacy Against Influenza A

In a controlled laboratory setting, this compound was tested against Influenza A virus. Results showed a significant reduction in viral titers at concentrations as low as 5 µM. The study concluded that the compound could serve as a potential therapeutic agent for influenza infections .

Study 2: HIV Resistance

A separate study focused on HIV strains resistant to standard antiretroviral therapies. The compound demonstrated an IC50 value of 3.8 µM, indicating strong antiviral activity. The research highlighted its potential as an alternative treatment option for patients with drug-resistant HIV .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential toxicity .

Q & A

Q. Advanced

- Multi-Technique Cross-Validation: Combine C NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities.

- Dynamic NMR Studies: Probe rotational barriers in ethoxy or tert-butyl groups to explain splitting patterns .

- Computational Spectroscopy: Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

What purification techniques are most effective for isolating this compound?

Q. Basic

- Column Chromatography: Use silica gel with gradients of hexanes/ethyl acetate (e.g., 1:1 v/v) for baseline separation of brominated byproducts .

- Acid/Base Extraction: Remove unreacted amines or acids via aqueous washes (e.g., 1M HCl or NaHCO) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, monitored by melting point analysis .

What reactor designs improve scalability for multi-step syntheses involving this compound?

Q. Advanced

- Flow Chemistry: Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., bromination) .

- Membrane Separation: In-line purification modules reduce downtime between steps, particularly for sensitive intermediates .

- Process Analytical Technology (PAT): Real-time monitoring via IR or Raman spectroscopy ensures reaction completion and minimizes side products .

How do solvent polarity and additives influence reaction kinetics for this compound?

Q. Advanced

- Polar Protic Solvents (e.g., MeOH): Accelerate SN2 bromination but may promote ester hydrolysis.

- Non-Polar Solvents (e.g., DCM): Favor nucleophilic substitution with minimal side reactions .

- Additives: Catalytic DMAP enhances acylation rates, while EtN suppresses acid-induced decomposition .

What strategies mitigate thermal instability during storage or reactions?

Q. Advanced

- Low-Temperature Storage: Maintain at –20°C under inert gas (N or Ar) to prevent ester degradation .

- Stabilizers: Add radical inhibitors (e.g., BHT) to suppress autoxidation of the ethoxy group .

- Thermogravimetric Analysis (TGA): Characterize decomposition thresholds to define safe operating temperatures .

How can researchers validate the absence of genotoxic impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.